

Protocol for Loading Quin-2 into Platelets for Intracellular Calcium Measurement

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Compound of Interest

Compound Name: **Quin II**

Cat. No.: **B1215104**

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Introduction

This document provides a comprehensive protocol for loading the fluorescent calcium indicator Quin-2 acetoxyethyl (AM) ester into platelets. Quin-2 is a ratiometric fluorescent dye widely used to measure intracellular calcium concentration ($[Ca^{2+}]_i$). The AM ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Quin-2 dye inside the cell. This protocol details the preparation of washed platelets, the loading procedure with Quin-2 AM, and the subsequent steps for measuring changes in intracellular calcium.

Data Presentation: Quantitative Summary

Parameter	Value	Units	Notes
Platelet Preparation			
Anticoagulant	Acid-Citrate-Dextrose (ACD) Solution	-	1 part ACD to 6 parts whole blood
First Centrifugation (PRP)	150-200 x g	-	15-20 minutes at Room Temperature
Second Centrifugation (Platelet Pellet)	800-1000 x g	-	10-15 minutes at Room Temperature
Washed Platelet Concentration	1-3 x 10 ⁸	platelets/mL	Adjust as needed for the specific assay
Quin-2 AM Loading			
Quin-2 AM Stock Solution	1-5	mM	In anhydrous DMSO
Pluronic F-127 Stock Solution	20	% (w/v)	In anhydrous DMSO
Quin-2 AM Working Concentration	2-10	μM	Final concentration in platelet suspension
Pluronic F-127 Working Concentration	~0.02	% (w/v)	Equivolume mixing with Quin-2 AM stock
Incubation Temperature	37	°C	
Incubation Time	30-60	minutes	
Post-Loading			
Washing Centrifugation	800-1000 x g	-	10-15 minutes at Room Temperature
Final Resuspension Buffer	Tyrode's Buffer	-	pH 7.4

Experimental Protocols

Part 1: Preparation of Washed Platelets

This protocol is designed to isolate platelets from whole blood while minimizing their activation.

Materials:

- Human whole blood
- Acid-Citrate-Dextrose (ACD) Solution (39 mM citric acid, 75 mM sodium citrate, 135 mM dextrose, pH 7.4)
- Tyrode's Buffer (134 mM NaCl, 12 mM NaHCO₃, 2.9 mM KCl, 0.34 mM Na₂HPO₄, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
- Prostacyclin (PGI₂) (1 mg/mL stock in ethanol)
- Apyrase (10 U/mL stock in Tyrode's Buffer)

Procedure:

- Blood Collection: Collect human whole blood into tubes containing ACD anticoagulant at a ratio of 1 part ACD to 6 parts blood. Gently invert the tubes several times to ensure thorough mixing.
- Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the upper layer of platelet-rich plasma.
- PRP Aspiration: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new sterile polypropylene tube.
- Addition of Anti-platelet Agents: To prevent platelet activation during subsequent steps, add PGI₂ to the PRP to a final concentration of 1 μ M and apyrase to a final concentration of 0.2 U/mL.

- Platelet Pelleting: Centrifuge the PRP at 800-1000 x g for 10-15 minutes at room temperature to pellet the platelets.
- Supernatant Removal: Carefully decant the supernatant (platelet-poor plasma).
- Washing the Platelet Pellet: Gently resuspend the platelet pellet in Tyrode's Buffer containing 1 μ M PGI₂ and 0.2 U/mL apyrase.
- Final Pelleting: Centrifuge the washed platelets at 800-1000 x g for 10-15 minutes at room temperature.
- Final Resuspension: Discard the supernatant and gently resuspend the final platelet pellet in Tyrode's Buffer to the desired concentration (e.g., 1-3 \times 10⁸ platelets/mL). Allow the platelets to rest for 30 minutes at room temperature before proceeding to the loading step.

Part 2: Loading Platelets with Quin-2 AM

Materials:

- Washed platelet suspension (from Part 1)
- Quin-2 AM (acetoxymethyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Tyrode's Buffer (pH 7.4)

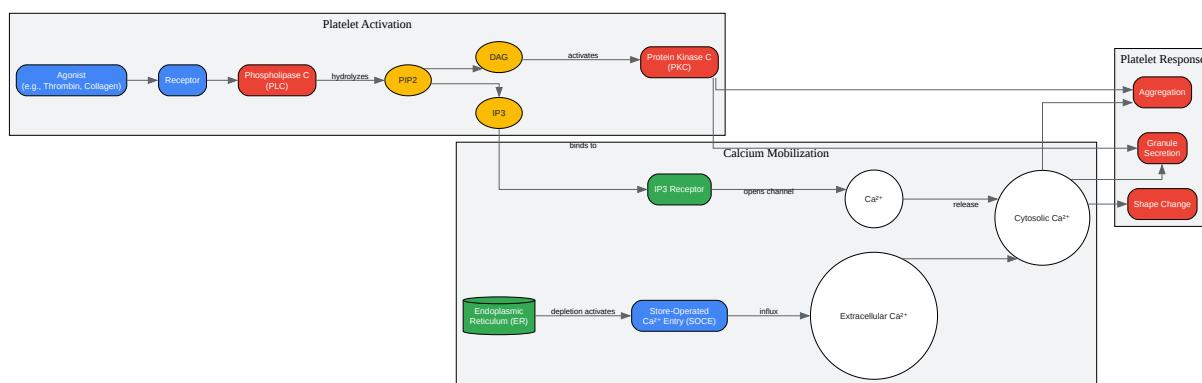
Procedure:

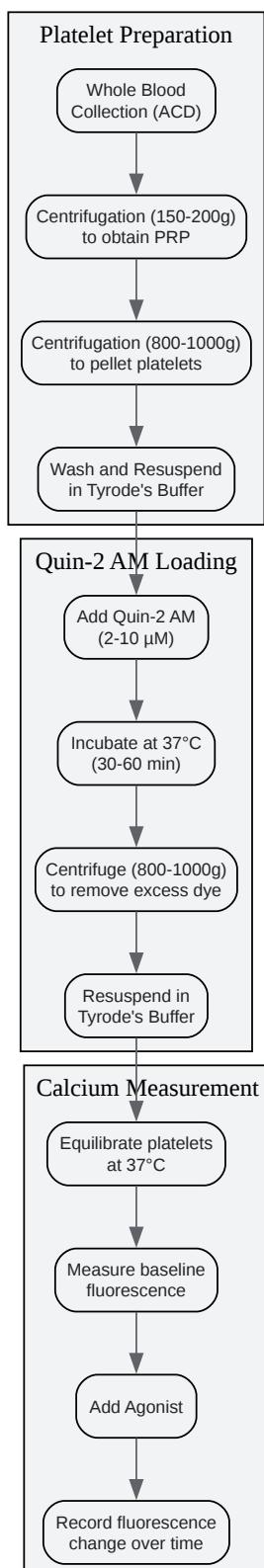
- Preparation of Quin-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Quin-2 AM in anhydrous DMSO.
- Preparation of Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

- Preparation of Loading Solution: Immediately before use, mix equal volumes of the Quin-2 AM stock solution and the Pluronic F-127 stock solution in a microfuge tube. Vortex briefly to mix.
- Dilution into Platelet Suspension: Dilute the Quin-2 AM/Pluronic F-127 mixture into the washed platelet suspension to achieve a final Quin-2 AM concentration of 2-10 μ M. The final DMSO concentration should be kept below 0.5% to avoid affecting platelet function.
- Incubation: Incubate the platelet suspension at 37°C for 30-60 minutes in the dark with gentle agitation.
- Washing off Extracellular Dye: After incubation, centrifuge the platelets at 800-1000 x g for 10-15 minutes at room temperature to pellet the loaded platelets.
- Final Resuspension of Loaded Platelets: Discard the supernatant and gently resuspend the Quin-2 loaded platelets in fresh, pre-warmed (37°C) Tyrode's Buffer. The platelets are now ready for fluorescence measurements.

Visualizations

Platelet Intracellular Calcium Signaling Pathway



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